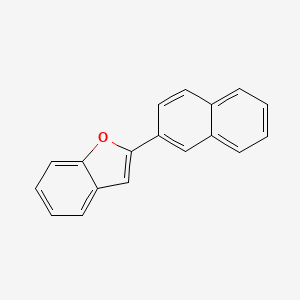

2-(Naphthalen-2-yl)benzofuran

Übersicht

Beschreibung

2-(Naphthalen-2-yl)benzofuran is an organic compound that belongs to the class of benzofuran derivatives. These compounds are characterized by a benzene ring fused to a furan ring, with a naphthalene moiety attached at the second position of the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)benzofuran can be achieved through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal complex catalysis is common in industrial settings to facilitate the cyclization and annulation reactions required for the formation of the benzofuran core .

Analyse Chemischer Reaktionen

Nickel-Catalyzed Intramolecular Nucleophilic Addition

-

Substrate : 2-(2-Iodophenoxy)-1-phenylethanone derivatives.

-

Conditions :

-

Catalyst: Ni(OTf)₂ (10 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%)

-

Reducing agent: Zn powder (2–3 equiv)

-

Solvent: MeCN, 110°C, 24 h under N₂.

-

-

Mechanism : Oxidative addition of aryl halides to Ni(0), followed by intramolecular nucleophilic attack and transmetalation with Zn .

Acid-Catalyzed Cyclodehydration

-

Substrate : α-Phenoxy ketones.

-

Conditions : H₂SO₄ (0.5–1.0 equiv) in toluene at reflux.

Electrophilic Aromatic Substitution (EAS)

-

Halogenation : Bromination occurs at the C3 position of the benzofuran ring under mild conditions (e.g., Br₂ in CHCl₃).

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C5 , confirmed by X-ray crystallography .

Nucleophilic Substitution

-

Methoxy Group Replacement :

Oxidation

Reduction

-

Catalytic Hydrogenation :

Suzuki-Miyaura Coupling

-

Substrates : Brominated this compound.

-

Conditions :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃, solvent: DME/H₂O (3:1), 80°C.

-

Radical-Mediated Coupling

-

Example : Copper-mediated dehydrogenative C–O coupling (Cu(OAc)₂, 130°C).

-

Products : Fused polycyclic benzofurans (e.g., benzothieno[3,2-b]benzofurans) .

Key Reaction Data Table

Mechanistic Insights

-

Radical Pathways : Copper-mediated reactions involve single-electron transfer (SET) to generate phenoxy radicals, followed by cyclization .

-

Nickel Catalysis : Proceeds via Ni(0)/Ni(II) redox cycles, with ligand-dependent selectivity .

-

Acid-Catalyzed Dehydration : Protonation of the carbonyl group facilitates nucleophilic attack and ring closure .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran derivatives, including 2-(Naphthalen-2-yl)benzofuran, as anticancer agents. For instance, a study reported that various derivatives exhibited selective antiproliferative activity against different cancer cell lines. The structure-activity relationship (SAR) indicated that specific substituents on the benzofuran scaffold significantly influenced their efficacy. For example, compounds with electron-withdrawing groups demonstrated enhanced activity against human cancer cell lines compared to those with electron-donating groups .

Antimicrobial Properties

Research has also focused on the antimicrobial properties of benzofuran derivatives. A review noted that these compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents . The mechanism of action often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Biological Studies

Enzyme Inhibition

Benzofuran derivatives have been studied for their ability to inhibit various enzymes. One notable application is in urease inhibition, where synthesized benzofuran bearing thiazolidinone scaffolds showed promising results. The IC50 values ranged from 1.2 µM to 23.50 µM, indicating strong inhibitory potential compared to standard drugs like thiourea . This suggests that compounds like this compound could be explored further for therapeutic applications targeting urease-related disorders.

Material Science

Fluorescent Properties

The fluorescent characteristics of benzofurans have led to their exploration in optoelectronic applications. Compounds like this compound can serve as fluorescent probes or labeling agents due to their ability to emit light upon excitation. This property is particularly useful in biological imaging and sensor technologies .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 6a (R1=OH, R2=Me) | HBL-100 (Breast Cancer) | 0.5 | |

| 29a (R1=R2=H) | HeLa (Cervical Cancer) | 1.0 | |

| 29g (R1=5-Cl, R2=H) | SW1573 (Lung Cancer) | 0.8 |

Table 2: Urease Inhibition Potency of Benzofuran Derivatives

| Compound | IC50 (µM) | Standard Drug IC50 (µM) | Reference |

|---|---|---|---|

| Scaffold 1 | 1.2 ± 0.01 | 21.40 ± 0.21 | |

| Scaffold 2 | 15.0 ± 0.50 | 21.40 ± 0.21 |

Case Studies

Case Study: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of naphtho[b]furan derivatives and evaluated their antiproliferative activity against various cancer cell lines using the SRB assay. The results indicated that certain structural modifications led to enhanced anticancer properties, demonstrating the importance of SAR in drug development .

Case Study: Enzyme Inhibition Potential

In another study focusing on urease inhibitors, several benzofuran derivatives were synthesized and tested for their inhibitory effects on urease activity. The findings revealed a strong correlation between structural features and enzyme inhibition potency, paving the way for further research into therapeutic applications targeting urease-related diseases .

Wirkmechanismus

The mechanism of action of 2-(Naphthalen-2-yl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose homeostasis . Additionally, these compounds can interact with DNA and proteins, leading to their antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran: The parent compound of 2-(Naphthalen-2-yl)benzofuran, known for its diverse biological activities.

Naphthofuran: A similar compound with a naphthalene moiety fused to a furan ring.

Benzothiophene: A sulfur analog of benzofuran, exhibiting similar biological activities.

Uniqueness

This compound stands out due to its unique structural features, which confer distinct biological activities and chemical reactivity. The presence of the naphthalene moiety enhances its ability to interact with biological targets and increases its potential for therapeutic applications .

Biologische Aktivität

2-(Naphthalen-2-yl)benzofuran is a compound belonging to the class of benzofurans, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound consists of a benzofuran moiety substituted with a naphthalene group. The molecular formula is , and it has a molecular weight of 220.26 g/mol. The presence of both naphthalene and benzofuran structures contributes to its unique biological activities.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of benzofuran have shown significant inhibition of cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells.

- Case Study : A study demonstrated that benzofuran derivatives exhibited strong antiproliferative effects against various cancer cell lines. The mechanism involved the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation, which is crucial for cancer cell proliferation .

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown activity against various bacterial strains, indicating its utility in treating infections.

- Research Findings : A study reported that synthesized naphthalen-benzofuran chalcones exhibited antiviral activity against Hepatitis A Virus (HAV) with an IC50 value indicating effective inhibition .

3. Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds like this compound have been shown to possess anti-inflammatory properties.

- Mechanism : The compound may exert its effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound interacts with various cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

- Enzyme Inhibition : It inhibits enzymes involved in inflammation and cancer progression.

Comparative Analysis

When compared with other similar compounds, this compound shows distinct advantages due to its dual functionality as both an anticancer and antimicrobial agent.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Benzofuran derivative A | Moderate | High |

| Naphthalene derivative B | Low | High |

Eigenschaften

IUPAC Name |

2-naphthalen-2-yl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAQWWHSQWREJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.